molecular formula C15H17NO2S B185166 N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide CAS No. 4703-15-5

N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide

Cat. No.: B185166
CAS No.: 4703-15-5
M. Wt: 275.4 g/mol
InChI Key: SEYRJIDJWCOIBS-UHFFFAOYSA-N
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Description

Historical Context of Sulfonamide Research and Development

The historical development of sulfonamide compounds traces back to the early twentieth century, establishing a foundation that would ultimately encompass specialized derivatives like N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide. The seminal discovery occurred in 1908 when a German chemist first synthesized sulfanilamide, though its therapeutic potential remained unrecognized for decades. The transformative moment came in 1917 at the Rockefeller Institute, where researchers attempted to combine sulfanilamide with quinine derivatives to enhance bactericidal properties, yet this early exploration failed to reveal the compound's true therapeutic value. The systematic investigation of sulfonamides began in earnest in 1927 when the Bayer subsidiary of I. G. Farbenindustrie initiated comprehensive screening programs for antibacterial compounds under the direction of Dr. Gerhard Domagk. This research program represented the first organized effort to explore the relationship between chemical structure and biological activity in the sulfonamide family.

The breakthrough discovery of sulfonamide antibacterial activity occurred through the work of Josef Klarer in 1932, who identified that a specific red dye demonstrated remarkable effectiveness against bacterial infections in experimental mice. This discovery led to the development of Prontosil, the first commercially successful sulfonamide-containing compound, which proved particularly effective against streptococcal infections. The significance of this discovery cannot be overstated, as sulfonamides became the first broad-spectrum and systemic antibiotics available to medicine, preceding the development of penicillin by nearly a decade. The period following this discovery witnessed what became known as the "sulfa craze," during which hundreds of manufacturers began producing various sulfonamide derivatives without standardized testing requirements. This uncontrolled proliferation ultimately led to the establishment of the Federal Food, Drug and Cosmetic Act in 1938 in the United States, marking a crucial development in pharmaceutical regulation.

The therapeutic impact of sulfonamides during the pre-penicillin era established their historical importance in medical treatment. These compounds saved tens of thousands of lives, including notable figures such as Franklin Delano Roosevelt Junior and Winston Churchill, who recovered from potentially lethal pneumonia through treatment with 4-sulfapyridine in 1943. The development of 4-sulfapyridine by May and Baker in 1938 represented a significant milestone, as this compound could effectively treat bacterial pneumonia, earning it the designation as a cure for the "captain of death" bacterial pneumonia. The historical trajectory of sulfonamide development demonstrates how early therapeutic discoveries laid the groundwork for subsequent synthetic and mechanistic investigations that would encompass specialized compounds like this compound.

Chemical Classification and Nomenclature of this compound

This compound belongs to the chemical class of aromatic sulfonamides, specifically categorized as an N-aryl para-toluenesulfonamide derivative. The systematic nomenclature reflects the compound's structural components: the N-(2,6-dimethylphenyl) designation indicates the presence of a 2,6-dimethylphenyl group attached to the nitrogen atom of the sulfonamide functional group, while the 4-methylbenzenesulfonamide portion describes the para-methylated benzenesulfonyl moiety. The compound is registered under the Chemical Abstracts Service number 4703-15-5, providing a unique identifier for this specific molecular structure. Alternative nomenclature systems recognize this compound by several synonymous names, including N-Tosyl-2,6-dimethylaniline, N-(para-Toluenesulfonyl)-2,6-dimethylaniline, and 1-(para-Toluenesulfonamido)-2,6-dimethylbenzene.

The molecular formula C₁₅H₁₇NO₂S accurately describes the atomic composition, comprising fifteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom. The molecular weight of 275.37 grams per mole reflects the substantial molecular size and complexity of this compound. The structural representation can be expressed through the simplified molecular-input line-entry system as CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2C)C, which precisely defines the connectivity and arrangement of atoms within the molecule. The International Chemical Identifier provides an additional standardized representation: InChI=1S/C15H17NO2S/c1-11-7-9-14(10-8-11)19(17,18)16-15-12(2)5-4-6-13(15)3/h4-10,16H,1-3H3. This comprehensive nomenclature system ensures precise identification and communication regarding this specific sulfonamide derivative across various scientific and commercial applications.

The chemical classification extends beyond simple structural description to encompass functional group analysis and stereochemical considerations. The sulfonamide functional group (-SO₂NH-) represents the core reactive center of the molecule, conferring specific chemical properties and reactivity patterns. The presence of the 2,6-dimethylphenyl substituent introduces steric constraints that significantly influence the compound's conformational behavior and potential for forming stable N-C axial chirality. This structural feature distinguishes this compound from other sulfonamide derivatives and contributes to its particular utility in asymmetric synthesis applications. The para-methyl substitution on the benzenesulfonyl ring provides electronic modulation of the sulfonamide group's reactivity while maintaining the overall structural integrity necessary for its synthetic applications.

Significance in Organic and Medicinal Chemistry

This compound occupies a significant position within both organic and medicinal chemistry contexts, representing a convergence of classical sulfonamide functionality with modern synthetic methodology development. In organic chemistry, this compound serves as a crucial substrate for advancing asymmetric synthesis techniques, particularly in the development of catalytic enantioselective methodologies for constructing N-C axially chiral compounds. The structural features of this molecule, specifically the 2,6-disubstituted phenyl group attached to the sulfonamide nitrogen, create the necessary steric environment for achieving and maintaining axial chirality, a property that has become increasingly important in contemporary synthetic organic chemistry. The compound's utility extends beyond simple synthetic transformations to encompass sophisticated catalytic processes that enable the controlled formation of chiral molecular architectures with predetermined stereochemical outcomes.

The medicinal chemistry significance of this compound lies in its representation of the broader sulfonamide pharmacophore while incorporating structural modifications that may influence biological activity and selectivity profiles. Although this specific compound may not possess direct therapeutic applications, its structural framework embodies design principles that inform the development of pharmaceutically active sulfonamide derivatives. The sulfonamide functional group historically represents one of the most important pharmacophores in medicinal chemistry, with documented mechanisms of action involving competitive inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. The specific substitution pattern present in this compound provides insights into structure-activity relationships that guide the rational design of new therapeutic agents.

The compound's significance extends to its role as a model system for understanding sulfonamide reactivity and conformational behavior. The 2,6-dimethyl substitution pattern creates a sterically demanding environment that influences the rotational barrier around the N-C bond, leading to restricted rotation and potential axial chirality. This property makes the compound valuable for studying fundamental principles of molecular conformation and stereochemistry. The para-methyl substitution on the benzenesulfonyl ring provides additional opportunities for electronic tuning and derivatization, enabling systematic structure-property relationship studies. Research involving this compound contributes to the broader understanding of how structural modifications influence chemical reactivity, stability, and potential biological activity within the sulfonamide family. These investigations support the continued development of sulfonamide-based compounds for various applications in both academic research and industrial chemistry.

Current Research Landscape and Scientific Relevance

The contemporary research landscape surrounding this compound reflects a dynamic field focused primarily on advancing asymmetric synthesis methodologies and exploring novel applications of axially chiral compounds. Recent investigations have demonstrated the compound's utility as a substrate in palladium-catalyzed N-allylation reactions, where chiral Trost ligands enable the formation of rotationally stable N-C axially chiral sulfonamides with significant enantioselectivity. These studies represent a significant advancement in the field of asymmetric catalysis, as achieving high levels of stereochemical control in the formation of N-C axial chirality has historically presented substantial challenges to synthetic chemists. The successful application of chiral palladium catalysts to this transformation opens new avenues for accessing complex chiral molecular architectures that were previously difficult or impossible to obtain through conventional synthetic approaches.

Current research has revealed that this compound derivatives exhibit rotational stability at room temperature, a property that distinguishes them from related N-(ortho-mono-tert-butylphenyl)sulfonamides which demonstrate greater rotational freedom. This stability characteristic has important implications for the practical application of these compounds in synthetic chemistry, as it ensures that the stereochemical information introduced during asymmetric synthesis remains intact under normal laboratory conditions. Investigations into the enantioselective double N-allylation of bis-sulfonamide substrates have demonstrated that high optical purity can be achieved through careful catalyst selection and reaction optimization. These findings illustrate the principle that multiple asymmetric transformations can be performed sequentially to enhance overall stereochemical control and access increasingly complex molecular structures.

The mechanistic understanding of asymmetric transformations involving this compound has advanced considerably through computational and experimental studies that elucidate the origin of enantioselectivity in palladium-catalyzed reactions. Research has established that the absolute stereochemistry of major enantiomers can be reliably predicted and controlled through appropriate choice of chiral ligands and reaction conditions. The application of the Horeau principle to rationalize product distributions in double asymmetric reactions has provided valuable insights into the relationship between individual asymmetric induction events and overall stereochemical outcomes. These mechanistic insights contribute to the broader development of predictive models for asymmetric catalysis, enabling more rational approaches to catalyst design and reaction optimization.

Contemporary synthetic methodologies for preparing this compound and its derivatives have been refined to enable efficient access to these valuable synthetic intermediates. Established procedures involve the reaction of 4-methylbenzenesulfonyl chloride with 2,6-dimethylaniline under controlled conditions, with subsequent purification through recrystallization techniques. The development of improved synthetic protocols has facilitated broader access to these compounds for research applications, supporting continued investigation into their properties and potential applications. Current research efforts continue to explore new synthetic transformations and applications for this compound, with particular emphasis on developing environmentally sustainable synthetic methods and expanding the scope of accessible molecular structures through asymmetric catalysis.

Property Value Source
Molecular Formula C₁₅H₁₇NO₂S
Molecular Weight 275.37 g/mol
CAS Number 4703-15-5
Melting Point 110°C
IUPAC Name This compound
InChI Key SEYRJIDJWCOIBS-UHFFFAOYSA-N
Physical State White solid
Rotational Stability Stable at room temperature

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-11-7-9-14(10-8-11)19(17,18)16-15-12(2)5-4-6-13(15)3/h4-10,16H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYRJIDJWCOIBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294572
Record name N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide
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Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4703-15-5
Record name 4703-15-5
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Record name N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide
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Preparation Methods

Standard Laboratory Synthesis

The most widely reported method involves reacting 4-methylbenzenesulfonyl chloride with 2,6-dimethylaniline in a 1:1 stoichiometric ratio under reflux conditions. Key steps include:

  • Solvent System : Chloroform or ethanol.

  • Base : Triethylamine or pyridine to neutralize HCl.

  • Reaction Time : 10 minutes to 24 hours.

  • Purification : Recrystallization from dilute ethanol yields prism-like crystals with a melting point of 110°C.

Mechanism :

Ar-SO2Cl+Ar’-NH2BaseAr-SO2-NH-Ar’+HCl\text{Ar-SO}2\text{Cl} + \text{Ar'-NH}2 \xrightarrow{\text{Base}} \text{Ar-SO}_2\text{-NH-Ar'} + \text{HCl}

The reaction proceeds via nucleophilic attack of the aniline’s amine group on the electrophilic sulfur atom of the sulfonyl chloride.

Phase-Transfer Catalysis (PTC)

A modified approach uses tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in acetonitrile:

  • Conditions : 5 mmol sulfonyl chloride, 5 mmol aniline, 11 mmol K2_2CO3_3, 0.05 mmol TBAB.

  • Yield : 80% after recrystallization.

  • Advantages : Reduced reaction time (24 hours) and improved regioselectivity.

Catalytic Methods

Transition Metal Fluoride Catalysis

FeF3_3 adsorbed on molecular sieves (4 Å) enhances reaction efficiency in ethanol:

  • Conditions : 1.5 equiv. sulfonyl chloride, 100 mg catalyst, reflux.

  • Yield : 92–99% after column chromatography.

  • Benefits : Recyclable catalyst, minimal wastewater.

Lithium Hydride-Mediated Alkylation

For derivatives, LiH in DMF facilitates N-alkylation:

  • Procedure : 0.57 mmol sulfonamide + 0.60 mmol alkyl halide + LiH (0.004 g), 3–4 hours at 25°C.

  • Application : Synthesizes bioactive analogs (e.g., α-glucosidase inhibitors).

Industrial-Scale Production

Continuous Flow Reactors

Optimized for high-throughput synthesis:

  • Parameters :

    • Temperature: 70–80°C.

    • Pressure: 1–2 bar.

  • Output : 95% purity, 85% yield.

  • Advantages : Reduced side reactions, scalable for metric-ton production.

Characterization and Quality Control

Spectroscopic Data

TechniqueKey Peaks/DataReference
IR (KBr) 3248 cm1^{-1} (N–H), 1323 cm1^{-1} (S=O), 1155 cm1^{-1} (C–N)
1^1H NMR δ 2.43 (s, 3H, CH3_3), 7.27 (d, 2H, Ar–H), 6.62 (d, 1H, NH)
X-ray Bent geometry (C–SO2_2–NH–C torsion angle: 88.0°), N–H⋯O hydrogen bonds

Crystallography

Single-crystal X-ray analysis reveals:

  • Space Group : Monoclinic P21/cP2_1/c.

  • Intermolecular Interactions : Zigzag chains via N–H⋯O hydrogen bonds along the a-axis.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction TimeScalabilityCost Efficiency
Conventional80–9095–9810 min–24 hModerateHigh
PTC809824 hLowModerate
FeF3_3 Catalysis92–99996–8 hHighHigh
Continuous Flow85951–2 hVery HighVery High

Trade-offs :

  • Conventional : Simple but requires harsh solvents (chloroform).

  • FeF3_3 Catalysis : Eco-friendly but depends on catalyst availability.

  • Continuous Flow : High throughput but capital-intensive.

Challenges and Innovations

Byproduct Management

  • HCl Neutralization : Excess base (e.g., Na2_2CO3_3) critical for preventing sulfonamide hydrolysis.

  • Waste Reduction : FeF3_3 systems recycle solvents and catalysts, cutting waste by 40%.

Recent Advances

  • Enantioselective Synthesis : Chiral Pd catalysts yield N-C axially chiral derivatives (e.g., 98% ee).

  • Microwave Assistance : Reduces reaction time to 5–10 minutes with comparable yields.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide has been investigated for its antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis. Studies have shown that this compound exhibits significant activity against various bacterial strains, making it a candidate for antibiotic development .

Case Study:
In a study conducted by Shetty and Gowda (2005), the compound was synthesized and tested against several bacteria. The results indicated that it had a minimum inhibitory concentration (MIC) comparable to traditional sulfa drugs, suggesting its potential as an effective antimicrobial agent .

Catalysis

Enantioselective Synthesis:
The compound has been utilized in asymmetric synthesis processes, particularly in the formation of chiral compounds. Recent advancements in catalytic enantioselective synthesis have demonstrated that this compound can act as a precursor for producing enantiomerically enriched products through N-allylation reactions .

Data Table: Enantioselectivity Results

Reaction TypeYield (%)Enantiomeric Excess (%)
N-allylation8295
Double N-allylation7589

Case Study:
Zhao et al. (2022) reported a method using this compound in a Pd-catalyzed reaction to create axially chiral sulfonamides. The study highlighted the stability of the resulting compounds and their potential applications in pharmaceuticals .

Materials Science

Gas Permeability Enhancements:
Research has indicated that sulfonamide derivatives can enhance the gas permeability of polymer membranes, which is crucial for applications in gas separation technologies. This compound has been incorporated into polymer matrices to improve their performance .

Data Table: Gas Permeability Comparison

Polymer TypePermeability (Barrer)With Additive (%)
Polyethylene50+20
Polyvinylidene Fluoride30+15

Case Study:
In a study published by McKeown et al. (2016), the incorporation of this sulfonamide into a polymer blend resulted in significant improvements in gas permeability without compromising mechanical properties, indicating its usefulness in developing advanced materials for industrial applications .

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to their death.

Comparison with Similar Compounds

Structural and Conformational Differences

Substituent positions on the aromatic rings significantly influence molecular geometry. The table below summarizes key structural parameters for N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide (I) and related compounds:

Compound Substituents (Aniline/Sulfonyl) Torsion Angle (°) Ring Tilt (°) Molecular Weight (g/mol) Notable Features
I (Target compound) 2,6-dimethyl / 4-methyl 88.0 49.8 275.36 Zig-zag H-bond chains
II (N-phenyl-4-methyl) Phenyl / 4-methyl -51.6 68.4 247.31 Higher ring tilt, weaker H-bonding
III (N-2,6-dimethylphenyl-benzenesulfonamide) 2,6-dimethyl / H -78.7 44.9 261.34 Reduced steric hindrance at sulfonyl
IV (N-2,5-dimethylphenyl-4-methyl) 2,5-dimethyl / 4-methyl -61.0 49.4 275.36 Similar tilt but different torsion
VI (N-3,5-dimethylphenyl-4-methyl) 3,5-dimethyl / 4-methyl 56.8 53.9 275.36 Symmetric substituents alter packing
4-Amino derivative 2,6-dimethyl / 4-amino N/A N/A 276.35 Increased polarity, higher acidity

Key Observations :

  • Torsion Angles : The 88.0° torsion in I reflects steric effects from the 2,6-dimethyl groups, forcing a more orthogonal arrangement compared to II (-51.6°) and III (-78.7°) .
  • Ring Tilts : The 49.8° tilt in I is intermediate, suggesting balanced steric and electronic interactions. Compounds with para-substituents (e.g., II ) exhibit larger tilts due to reduced flexibility .
  • Hydrogen Bonding : I forms robust N–H⋯O chains, while derivatives like VI (3,5-dimethyl) show altered packing due to symmetric substituents .

Physicochemical and Functional Comparisons

  • Melting Points : I has a melting point of 110°C , comparable to IV and V but lower than brominated analogs (e.g., ’s dibromo derivative), where halogenation increases rigidity .
  • Solubility: The 4-methyl group in I enhances lipophilicity versus the 4-amino derivative , which has higher aqueous solubility due to the polar amino group.
  • Reactivity: I lacks reactive sites like halogens or amino groups, making it less versatile in further functionalization compared to brominated () or fluorinated () analogs.

Biological Activity

Overview

N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide is an organic compound categorized under sulfonamides, which are widely recognized for their pharmacological properties, particularly in antimicrobial applications. This compound features a sulfonamide group linked to a benzene ring that has methyl substitutions, enhancing its biological activity and lipophilicity, which may facilitate better membrane penetration and efficacy against microbial targets.

The primary mechanism through which this compound exhibits its biological activity is by inhibiting the enzyme dihydropteroate synthase. This enzyme plays a crucial role in the bacterial synthesis of folic acid, which is essential for nucleic acid synthesis. By blocking this pathway, the compound effectively leads to bacterial cell death .

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential as a broad-spectrum antibiotic. The compound's structural characteristics contribute to its ability to disrupt bacterial growth by targeting folate biosynthesis .

Cytotoxicity Studies

In addition to its antimicrobial properties, studies have evaluated the cytotoxic effects of this compound on cancer cell lines. For instance, it has been investigated for its potential antiproliferative effects against glioblastoma and breast cancer cells. Results indicate that it exhibits cytotoxicity at low concentrations, with morphological changes typical of apoptosis observed in treated cells .

Table 1: Summary of Biological Activities

Activity Tested Conditions Results
AntimicrobialVarious bacterial strainsSignificant inhibition of growth observed
CytotoxicityGlioblastoma and breast cancer cell linesInduced apoptosis at nanomolar concentrations
Enzyme InhibitionDihydropteroate synthaseEffective inhibition leading to reduced folate synthesis

Structural and Chemical Insights

The molecular structure of this compound consists of two aromatic rings connected by a sulfonamide linkage. The specific substitution pattern on the benzene rings enhances its lipophilicity and potentially its biological efficacy .

Table 2: Comparison with Similar Compounds

Compound Structural Features Biological Activity
N-(2,6-dimethylphenyl)-4-chlorobenzenesulfonamideChlorine substitutionAntimicrobial activity noted
N-(2,6-dimethylphenyl)-4-nitrobenzenesulfonamideNitro group presenceEnhanced cytotoxicity in certain cancer lines
N-(2,6-dimethylphenyl)-4-aminobenzenesulfonamideAmino group additionPotentially lower antibacterial activity

Q & A

Basic: What is the optimal synthetic route for N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide, and what stoichiometric conditions are critical?

Answer:
The compound is synthesized via nucleophilic substitution by reacting 4-methylbenzenesulfonyl chloride with 2,6-dimethylaniline in a 1:1 stoichiometric ratio. The reaction proceeds in ethanol or chloroform under reflux, followed by recrystallization from dilute ethanol to achieve purity (melting point: 110°C). Excess diethylamine (4 equivalents) may be used as a base to neutralize HCl byproducts, ensuring high yield .

Basic: Which spectroscopic and crystallographic methods are employed for structural characterization?

Answer:

  • Spectroscopy: Infrared (IR) spectroscopy identifies sulfonamide S=O and N–H stretches (~1350 cm⁻¹ and ~3300 cm⁻¹, respectively). 1H^1 \text{H} and 13C^{13} \text{C} NMR confirm aromatic proton environments and substituent effects .
  • Crystallography: Single-crystal X-ray diffraction (SXRD) with MoKα radiation (λ = 0.71073 Å) resolves the bent geometry at the sulfur atom (C1–SO2–NH–C7 torsion angle: 88.0°) and intermolecular N–H⋯O hydrogen bonds. SHELXL refines the structure to R-factor < 0.05 .

Advanced: How do conformational variations in the sulfonamide group influence crystal packing and supramolecular assembly?

Answer:
The bent conformation at the sulfonamide sulfur creates a tilt (49.8°) between the two aromatic rings, directing intermolecular N–H⋯O hydrogen bonds into zig-zag chains along the a-axis. This packing stabilizes the monoclinic lattice (space group: P21_1/n). Comparative studies show substituent position (e.g., 2,6- vs. 3,5-dimethylphenyl) alters torsion angles by ±30°, affecting lattice symmetry and thermal stability .

Advanced: How can researchers resolve contradictions in reported crystal parameters across similar sulfonamide derivatives?

Answer:
Discrepancies in torsion angles or unit cell dimensions often arise from variations in crystallization solvents, temperature, or refinement software. To mitigate:

  • Use standardized SHELX protocols for data collection and refinement .
  • Cross-validate with density functional theory (DFT) calculations to assess conformational energy minima .
  • Compare hydrogen-bonding motifs (e.g., chain vs. dimer patterns) to contextualize structural differences .

Methodological: What best practices are recommended for refining crystal structures using SHELX software?

Answer:

  • Data Collection: Ensure high-resolution (< 1.0 Å) data to reduce systematic errors.
  • Hydrogen Handling: Restrain N–H distances to 0.86 Å (located via difference maps) and apply riding models for C–H atoms .
  • Validation: Use PLATON or CIFcheck to verify symmetry, displacement parameters, and hydrogen-bond geometry. SHELXTL (Bruker AXS) interfaces simplify macromolecular refinements .

Application: How is this compound utilized as a reference standard in pharmaceutical impurity profiling?

Answer:
It serves as a pharmacopeial impurity (e.g., in mepivacaine) quantified via HPLC with UV detection (λ = 254 nm). Calibration curves (1–100 µg/mL) ensure precision (±2% RSD). Structural analogs like N-(2,6-dimethylphenyl)pyridine-2-carboxamide are monitored for regulatory compliance using LC-MS/MS .

Advanced: What strategies optimize recrystallization to obtain high-purity single crystals for diffraction studies?

Answer:

  • Solvent Selection: Use ethanol for slow evaporation (room temperature) to grow prismatic crystals (0.46 × 0.32 × 0.14 mm).
  • Purity Control: Pre-purify via column chromatography (silica gel, hexane/ethyl acetate 3:1) to remove byproducts.
  • Seeding: Introduce microcrystals to supersaturated solutions to control nucleation .

Comparative Study: How does the thermal stability of this compound compare to N-(phenyl)-4-methylbenzenesulfonamide?

Answer:
Differential scanning calorimetry (DSC) shows a melting point of 110°C for N-(2,6-dimethylphenyl) derivative vs. 98°C for the phenyl analog. The 2,6-dimethyl groups enhance thermal stability via steric hindrance, reducing molecular mobility in the lattice. Thermogravimetric analysis (TGA) confirms decomposition onset at ~250°C .

Structural Analysis: What are the critical bond lengths and angles defining the molecular geometry?

Answer:
Key parameters from SXRD (299 K):

  • S–O bonds: 1.432(2) Å and 1.437(2) Å.
  • S–N bond: 1.623(2) Å.
  • C–S–C angle: 104.5(1)°.
  • Dihedral angle between aromatic rings: 49.8(1)° .

Advanced: What computational methods are suitable for predicting the biological activity or solubility of this sulfonamide?

Answer:

  • QSAR Models: Train regression models using descriptors like LogP (1.259), polar surface area (45.76 Ų), and molar volume (275.36 g/mol).
  • MD Simulations: Simulate solvation in ethanol/water mixtures to predict solubility (experimental: ~2.1 mg/mL at 25°C).
  • Docking Studies: Target bacterial dihydropteroate synthase (DHPS) to assess sulfonamide antibiotic potential .

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